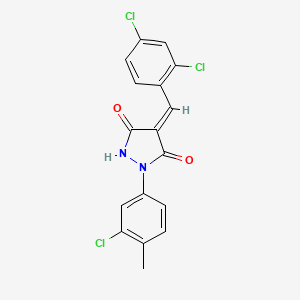![molecular formula C14H23NO2 B5030080 2-[(6-phenoxyhexyl)amino]ethanol](/img/structure/B5030080.png)
2-[(6-phenoxyhexyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-phenoxyhexyl)amino]ethanol, also known as PHEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHEA is a member of the family of beta-amino alcohols and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for various applications.
作用機序
The mechanism of action of 2-[(6-phenoxyhexyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-[(6-phenoxyhexyl)amino]ethanol has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(6-phenoxyhexyl)amino]ethanol has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(6-phenoxyhexyl)amino]ethanol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 2-[(6-phenoxyhexyl)amino]ethanol has also been shown to improve cognitive function and memory, and to have a protective effect on the nervous system. Additionally, 2-[(6-phenoxyhexyl)amino]ethanol has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
2-[(6-phenoxyhexyl)amino]ethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2-[(6-phenoxyhexyl)amino]ethanol is also stable and can be stored for long periods without degradation. However, there are also some limitations to using 2-[(6-phenoxyhexyl)amino]ethanol in laboratory experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 2-[(6-phenoxyhexyl)amino]ethanol has not been extensively studied in vivo, so its effects in living organisms are not fully understood.
将来の方向性
There are several future directions for research on 2-[(6-phenoxyhexyl)amino]ethanol. One area of interest is the potential use of 2-[(6-phenoxyhexyl)amino]ethanol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-[(6-phenoxyhexyl)amino]ethanol and to determine its efficacy in vivo. Additionally, research is needed to investigate the potential use of 2-[(6-phenoxyhexyl)amino]ethanol in the treatment of cancer and other diseases. Overall, 2-[(6-phenoxyhexyl)amino]ethanol is a promising compound with significant potential for various applications, and further research is needed to fully understand its therapeutic potential.
合成法
2-[(6-phenoxyhexyl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 6-phenoxyhexanoyl chloride with diethanolamine. The reaction proceeds through an intermediate product, which is then reduced to yield 2-[(6-phenoxyhexyl)amino]ethanol. The synthesis method is relatively simple and can be carried out in a laboratory setting with minimal equipment.
科学的研究の応用
2-[(6-phenoxyhexyl)amino]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 2-[(6-phenoxyhexyl)amino]ethanol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(6-phenoxyhexylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-12-11-15-10-6-1-2-7-13-17-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIXJOUTLMDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5030007.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5030008.png)
![8-methyl-4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B5030016.png)
![[3-(aminomethyl)-1-adamantyl]acetic acid hydrochloride](/img/structure/B5030034.png)
![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetate](/img/structure/B5030041.png)
![1-[3-(4-iodophenoxy)propyl]piperidine](/img/structure/B5030043.png)
![(3S*)-4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5030045.png)
![1-allyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030047.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)

![N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5030062.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030074.png)
